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Compound of Interest

2-hydroxy-5-(2-
Compound Name:
methoxyphenyl)benzoic Acid

CAS No.: 400744-79-8

Cat. No.: B2660006

Get Quote

Executive Analysis & Comparative Strategy

Context: In drug development, 5-aryl salicylic acids are privileged scaffolds for COX inhibition
and transthyretin (TTR) stabilization. While Diflunisal is the clinical standard, the 2-
methoxyphenyl analog (Target Compound) introduces a steric and electronic variation via the
ortho-methoxy group. Characterization must rigorously prove the bi-aryl connectivity and the
specific ortho positioning of the methoxy group, which is prone to metabolic demethylation.

Comparative Profile: Target vs. Standard Alternative

The following table contrasts the Target Compound with Diflunisal to highlight expected spectral
and physicochemical differences.
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Alternative: Impact on
Feature Target Compound . . .
Diflunisal Characterization
Target lacks 19F-NMR
5-(2- 5-(2,4- coupling; spectra will
Structure methoxyphenyl)salicyli  difluorophenyl)salicylic  be cleaner but
c acid acid requires NOESY for
steric proof.
HRMS must
_ distinguish the mass
Molecular Weight 244.24 g/mol 250.20 g/mol

defect of -OCHs vs -
F>.

Electronic Effect

Methoxy (+M effect,
EDG)

Fluorine (-1 effect,
EWG)

Target aromatic
protons will be
shielded (shifted
upfield) relative to

Diflunisal.

Intramolecular

Intramolecular

Both show downfield
OH signal (>11 ppm);

H-Bonding Target may show
(COOH:--OH) (COOH:--OH) )
secondary H-bonding
with OMe.
Target requires
. ] . ) - DMSO-d6 for full
Solubility Moderate (Lipophilic) Low (Lipophilic)

solubility; CDCI3 may

cause aggregation.

Step-by-Step Characterization Protocols
Phase I: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and fragmentation logic.

¢ Method: ESI-TOF (Negative Mode).

o Rationale: Salicylic acids ionize best in negative mode (
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)

e Protocol:
o Dissolve 0.1 mg sample in MeOH.
o Direct infusion at 5 uL/min.
o Target lon: Calculate

for
1 243.0663.

o Fragmentation Criteria: Apply collision energy (20-40 eV). Look for:

= Loss of

(

199): Characteristic of benzoic acids.

= Loss of

(

228): Confirms the methoxy group presence.

Phase IlI: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous assignment of the bi-aryl linkage and regiochemistry.

1. Solvent Selection
e Primary:DMSO-d6.

o Why? Disrupts intermolecular dimers, sharpening the carboxylic acid proton signal.

e Secondary:Acetone-d6.
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o Why? Useful if DMSO peak overlaps with the methoxy signal (~3.8 ppm), though less
likely here.

2. 1H NMR Assignment Strategy (500 MHz)

The spectrum will display two distinct aromatic spin systems.
» System A (Salicylic Core):
o ~11-14 ppm (bs, 1H): COOH (Exchangeable).
o ~10-11 ppm (s, 1H): Phenolic OH (Intramolecular H-bond stabilizes this).
o ~8.0 ppm (d, J=2 Hz, 1H): H-6 (Ortho to COOH, meta to bi-aryl bond).
o ~7.7 ppm (dd, 1H): H-4 (Para to OH).
o ~7.0 ppm (d, 1H): H-3 (Ortho to OH).
o System B (Methoxyphenyl Ring):

o ~3.80 ppm (s, 3H): Methoxy group (

).

o ~7.0-7.5 ppm (m, 4H): Complex multiplet due to lack of symmetry.

3. Advanced 2D NMR Logic (The "Self-Validating" Step)

To prove the structure is not the 3-isomer or 4-isomer, you must run the following:
o HMBC (Heteronuclear Multiple Bond Correlation):

o Critical Connection: Look for a cross-peak between H-6 (salicylate) and C-1'
(methoxyphenyl ipso-carbon). This proves the C5-C1' bi-aryl bond.

o Methoxy Location: Correlation between the
protons and C-2".

e NOESY (Nuclear Overhauser Effect Spectroscopy):
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o Conformation Check: Strong NOE between
and H-3' (neighboring ring proton).

o Twist Angle: NOE between H-6 (salicylate) and H-6' (methoxyphenyl) confirms the
proximity of the two rings and their twisted conformation due to steric hindrance.

Phase lll: Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group environment.
e Method: ATR (Attenuated Total Reflectance) on solid powder.
» Key Diagnostic Bands:
o 3200-2500 cm~1 (broad): O-H stretch of carboxylic acid (dimer).

o 1660-1680 cm~1: C=0 stretch. Note: Lower frequency than typical benzoic acids (usually
1700+) due to internal H-bonding with the phenolic OH.

o 2835 cm~1: C-H stretch of the Methoxy group (

Visualization of Characterization Logic
Diagram 1: Structural Verification Workflow

This flowchart illustrates the logical progression from crude synthesis to validated structure,
emphasizing the "Go/No-Go" decision points.
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Crude Sample
(2-OH-5-(2-OMe-Ph)-Benzoic Acid)

Step 1: Purity Check
(HPLC-UV @ 254nm)

Purity >98%

Step 2: Mass Spec (ESI-)
Target m/z: 243.06 [M-H]-

Mass Confirmed

y

Step 3: 1H NMR (DMSO-d6)
Check: 2 Spin Systems + OMe Singlet

Signals Assigned

Step 4: 2D NMR (HMBC/NOESY)
*CRITICAL VALIDATION STEP*

Does H6 correlate
to C1' (HMBC)?

Regioisomer Identified Structure Confirmed
(REE)) (Certificate of Analysis)

Click to download full resolution via product page
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Caption: Logical workflow for validating the 5-aryl salicylate structure. The 2D NMR step is the
critical gatekeeper against regioisomers.

Diagram 2: NMR Correlation Map (HMBC & NOESY)

This diagram visualizes the specific intramolecular interactions required to confirm the
regiochemistry.
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Caption: Key NMR correlations. Blue solid line = HMBC (bond connectivity); Red dashed line =
NOE (spatial proximity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. SID 134995439 - PubChem [pubchem.ncbi.nim.nih.gov]

o 2. 2-(2-Methoxyphenyl)benzoic acid | C14H1203 | CID 263251 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Structural Characterization Guide: 2-Hydroxy-5-(2-
methoxyphenyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2660006/docs#structural-characterization-guide-2-
hydroxy-5-2-methoxyphenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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